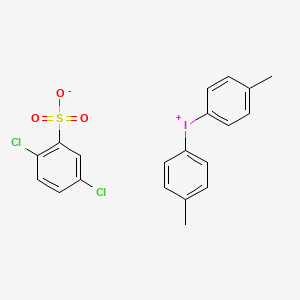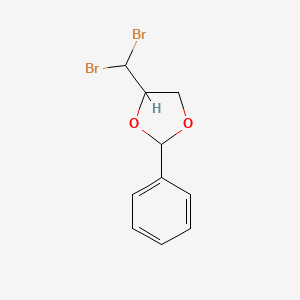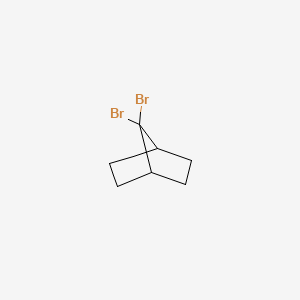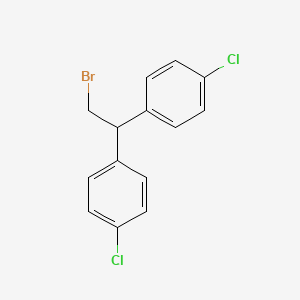
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate is an organoiodine compound known for its utility in various chemical reactions and applications. This compound is characterized by the presence of two 4-methylphenyl groups attached to an iodine atom, along with a 2,5-dichlorobenzene-1-sulfonate group. It is often used in organic synthesis and as a reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate typically involves the reaction of iodobenzene with 4-methylphenyl groups under specific conditions. One common method includes the use of iodine and 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Iodonium salts.
Reduction: Iodides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-methylphenyl)iodonium chloride
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
Uniqueness
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the 2,5-dichlorobenzene-1-sulfonate group enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions.
Propiedades
| 6293-69-2 | |
Fórmula molecular |
C20H17Cl2IO3S |
Peso molecular |
535.2 g/mol |
Nombre IUPAC |
bis(4-methylphenyl)iodanium;2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C14H14I.C6H4Cl2O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;7-4-1-2-5(8)6(3-4)12(9,10)11/h3-10H,1-2H3;1-3H,(H,9,10,11)/q+1;/p-1 |
Clave InChI |
LUTPIKFQUARVCQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)









![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
